Budralazine

Description

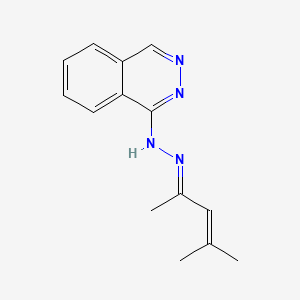

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

36798-79-5 |

|---|---|

Formule moléculaire |

C14H16N4 |

Poids moléculaire |

240.30 g/mol |

Nom IUPAC |

N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine |

InChI |

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18) |

Clé InChI |

DQGFCLJXYFXXIJ-UHFFFAOYSA-N |

SMILES isomérique |

CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C |

SMILES canonique |

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

78859-43-5 (mono-hydrochloride) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-(2-(1,3-dimethyl-2-butenylidene)hydrazino)phthalazine budralazine budralazine monohydrochloride DJ 1461 |

Origine du produit |

United States |

Pharmacological Characterization of Budralazine: Preclinical Studies

Elucidation of Mechanisms of Action at Cellular and Molecular Levels

Preclinical research into budralazine has sought to define its pharmacological activity. The primary mechanism of its antihypertensive effect is attributed to its ability to relax vascular smooth muscle, thereby reducing peripheral resistance. The following sections detail the specific preclinical findings regarding its direct vasodilatory action and its interplay with neurohumoral systems.

Direct Vasodilatory Action on Vascular Smooth Muscle

The direct effect of this compound on the smooth muscle cells of blood vessels is a key area of investigation. However, detailed preclinical data specifically elucidating its role in modulating intracellular calcium and its precise effects on isolated vascular tissues are not extensively available in the current body of scientific literature.

Specific studies detailing the direct effects of this compound on intracellular calcium dynamics within vascular smooth muscle cells are not prominently reported in the available preclinical research. While the broader class of phthalazine (B143731) vasodilators, to which this compound belongs, is known to influence calcium homeostasis, dedicated investigations into this compound's specific modulation of intracellular calcium stores or fluxes are not sufficiently documented to provide a detailed analysis.

While the metabolism of [14C]this compound has been studied in rats, showing a high retention of radioactivity in the aorta wall which correlated with the reduction in blood pressure nih.gov, specific studies analyzing the contraction and relaxation responses to this compound in isolated vascular preparations such as the rabbit aorta are not readily found in the available scientific literature. Such studies are crucial for quantifying the vasodilatory potency and efficacy of a compound.

Neurohumoral and Autonomic Nervous System Interactions

This compound's interaction with the autonomic nervous system, particularly its effects on adrenergic receptors and reflex mechanisms, has been a significant focus of preclinical studies.

Preclinical studies in pithed rats have demonstrated that this compound interacts with vascular postsynaptic alpha-adrenergic receptors. nih.gov Intravenous administration of this compound was found to antagonize the pressor responses induced by noradrenaline and phenylephrine, indicating a postsynaptic alpha-adrenoceptor blocking action. nih.gov However, it did not affect the tachycardia produced by these agonists. nih.gov

At lower doses (3 mg/kg, i.v.), this compound did not affect the tachycardiac response to cardioaccelerator nerve stimulation or the clonidine-induced inhibition of this tachycardia. nih.gov However, at higher doses (6 and 12 mg/kg, i.v.), it transiently inhibited sympathetic tachycardia and enhanced the bradycardia caused by clonidine, an alpha-2 adrenergic agonist. nih.gov These effects on heart rate were partially and significantly antagonized by phentolamine (B1677648), suggesting an interaction with alpha-adrenoceptors. nih.gov

Table 1: Effect of this compound on Pressor Responses to Adrenergic Agonists in Pithed Rats

| Agonist | This compound Effect | Implication | Reference |

|---|---|---|---|

| Noradrenaline | Antagonized pressor response | Postsynaptic alpha-adrenoceptor blockade | nih.gov |

| Phenylephrine | Antagonized pressor response | Postsynaptic alpha-adrenoceptor blockade | nih.gov |

In comparison to its analogue hydralazine (B1673433), this compound has been shown to be less potent in producing tachycardia at equihypotensive doses in both spontaneously hypertensive and normotensive rats. nih.gov This suggests a weaker reflex tachycardia, which could be attributed to a degree of sympathoinhibitory action or a modulation of the baroreflex.

At higher doses, this compound's ability to transiently inhibit sympathetic tachycardia and enhance clonidine-induced bradycardia points towards a central or pre-synaptic sympathoinhibitory effect. nih.gov The partial antagonism of these effects by phentolamine further supports an alpha-adrenoceptor-mediated mechanism in its sympathoinhibitory and baroreflex modulatory actions. nih.gov

Table 2: Effects of this compound on Sympathetic Tachycardia and Clonidine-Induced Bradycardia in Pithed Rats

| This compound Dose (i.v.) | Effect on Sympathetic Tachycardia | Effect on Clonidine-Induced Bradycardia | Reference |

|---|---|---|---|

| 3 mg/kg | No effect | No effect | nih.gov |

| 6 mg/kg | Transient inhibition | Enhanced | nih.gov |

| 12 mg/kg | Transient inhibition | Enhanced | nih.gov |

Effects on Cyclic Nucleotide Signaling Pathways (e.g., cAMP, cGMP)

Investigations into the direct biochemical mechanisms of this compound's vasodilatory action have explored its influence on key intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These molecules are pivotal in regulating vascular smooth muscle tone. However, studies in spontaneously hypertensive rats (SHR) have shown that this compound, when administered at orally effective antihypertensive doses, did not produce a significant alteration in the levels of either cAMP or cGMP in the aorta. This suggests that the vasodilatory effects of this compound may not be primarily mediated through the modulation of these particular cyclic nucleotide signaling pathways.

Comparative Mechanistic Insights with Hydralazine and Related Vasodilators

The pharmacological profile of this compound shares notable similarities with its structural analog, hydralazine. Both compounds exert a direct relaxant effect on vascular smooth muscle, which is considered the primary mechanism for their vasodilatory and blood pressure-lowering effects. nih.gov The underlying mechanism for both drugs is believed to involve the inhibition of calcium ion (Ca²⁺) fluxes within the vascular smooth muscle cells. nih.gov Specifically, hydralazine is understood to inhibit the inositol (B14025) trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum, a critical step in the initiation of smooth muscle contraction. cvpharmacology.comnih.govdroracle.ai It may also increase the bioavailability of nitric oxide, which would lead to a cGMP-mediated vasodilation. cvpharmacology.com

This compound appears to operate through a similar calcium-antagonistic mechanism, producing vasodilation that is, at least in part, a result of its inhibitory effect on vascular Ca²⁺ dynamics. nih.gov This is supported by findings where this compound relaxed potassium chloride-induced contractions and inhibited the contractile response to calcium in K⁺-depolarized isolated rabbit aorta. nih.gov Despite these mechanistic parallels, there are differences in potency. In studies on DOCA/saline hypertensive rats, this compound was found to be 2 to 3 times less potent than hydralazine in its antihypertensive effect after a single oral administration. nih.gov Conversely, the duration of action for this compound was observed to be much longer than that of hydralazine in renal hypertensive dogs. nih.gov

Systemic Pharmacodynamic Responses in In Vivo Models

The systemic effects of this compound have been characterized in various in vivo experimental models, confirming its activity as a potent antihypertensive agent with significant hemodynamic effects.

Cardiovascular Hemodynamic Profile Assessment

Preclinical studies have demonstrated that this compound administration leads to significant changes in cardiac output and the distribution of blood flow to various regions. In anesthetized dogs, intravenous injection of this compound resulted in an increase in cardiac output and a rise in regional blood flow across different vascular beds. nih.gov Similarly, in normotensive dogs, an oral dose of this compound produced a significant increase in renal blood flow and a trend towards increased coronary blood flow. nih.gov

In spontaneously hypertensive rats (SHR), this compound has a pronounced effect on cerebral circulation. Oral administration to achieve a near-normotensive state significantly increased regional cerebral blood flow (CBF) by approximately 60%. nih.gov Intravenous administration in the same model produced a dose-dependent increase in regional CBF ranging from 50% to 250%. nih.gov

Table 1: Effect of this compound on Regional Blood Flow in Animal Models

| Animal Model | Route of Administration | Key Finding | Reference |

|---|---|---|---|

| Anesthetized Dogs | Intravenous | Increased cardiac output and regional blood flow | nih.gov |

| Normotensive Dogs | Oral | Significant increase in renal blood flow | nih.gov |

| Spontaneously Hypertensive Rats (SHR) | Oral | ~60% increase in regional cerebral blood flow | nih.gov |

Consistent with its vasodilatory mechanism, this compound has been shown to reduce vascular resistance. In anesthetized dogs, intravenous administration led to a decrease in both total and regional vascular resistance. nih.gov Studies in spontaneously hypertensive rats (SHR) also documented a significant decrease in cerebral vascular resistance, which accompanied the increase in cerebral blood flow. nih.gov In normotensive dogs, oral this compound caused a significant decrease in peripheral vascular resistance. nih.gov

Table 2: Effect of this compound on Vascular Resistance in Animal Models

| Animal Model | Key Finding | Reference |

|---|---|---|

| Anesthetized Dogs | Decreased total and regional vascular resistance | nih.gov |

| Spontaneously Hypertensive Rats (SHR) | Significant decrease in cerebral vascular resistance | nih.gov |

Antihypertensive Efficacy in Experimental Animal Models (e.g., Spontaneously Hypertensive Rats, Anesthetized Dogs)

The primary therapeutic effect of this compound, its antihypertensive efficacy, has been consistently demonstrated in several experimental models of hypertension.

In DOCA/saline hypertensive rats, a single oral administration of this compound resulted in a dose-related and sustained antihypertensive effect. nih.gov In renal hypertensive dogs, oral administration produced a gradual, progressive, and significant fall in blood pressure that reached its maximum 3 to 4 hours after dosing and persisted for 6 to 10 hours. nih.gov

Long-term treatment with this compound has also been studied. In spontaneously hypertensive rats (SHR), a 4-week treatment with higher doses of this compound resulted in a hypotensive magnitude that was not remarkably different from that of hydralazine. nih.gov Furthermore, long-term treatment of SHR with this compound was shown to restore the upward-shifted lower blood pressure limit of cerebral blood flow autoregulation towards normal levels, an effect dependent on the dose and duration of the therapy. nih.gov

Table 3: Antihypertensive Activity of this compound in Hypertensive Animal Models

| Animal Model | Key Finding | Reference |

|---|---|---|

| DOCA/saline Hypertensive Rats | Dose-related and sustained antihypertensive effect | nih.gov |

| Renal Hypertensive Dogs | Gradual, progressive, and significant fall in blood pressure with a long duration of action | nih.gov |

| Spontaneously Hypertensive Rats (SHR) | Hypotensive effect comparable to hydralazine after 4-week treatment | nih.gov |

Protective Effects on Target Organs in Hypertension Models

In preclinical investigations utilizing hypertension models, this compound has demonstrated protective effects on critical target organs, specifically the brain and kidneys. These studies highlight the compound's potential to mitigate the pathological consequences of sustained high blood pressure on these vital systems. The subsequent sections will delve into the specific findings related to the amelioration of cerebrovascular pathology, restoration of cerebral blood flow autoregulation, and attenuation of renal lesions.

Amelioration of Cerebrovascular Pathology (e.g., Infarct, Angionecrosis, Hemorrhage)

While direct evidence for this compound's effects on cerebrovascular pathologies such as infarct, angionecrosis, and hemorrhage is limited, studies on the closely related compound hydralazine provide valuable insights into the potential protective mechanisms of this class of antihypertensive agents. In stroke-prone spontaneously hypertensive rats (SHRsp), a model that closely mimics human essential hypertension and its cerebrovascular complications, treatment with hydralazine has been shown to have a significant impact on the extent of ischemic damage.

The table below summarizes the key findings from this study on hydralazine, offering a potential parallel for the anticipated effects of this compound.

Table 1: Effect of Hydralazine on Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats

| Treatment Group | Infarct Volume (mm³) | Infarct Surface Area (mm²) | Infarct Width (mm) | Infarct Length (mm) |

| Untreated SHRsp | 93 ± 6 | 54 ± 2 | 4.8 ± 0.2 | 8.1 ± 0.3 |

| Hydralazine-treated SHRsp (5 weeks) | 61 ± 4 | 39 ± 1 | 3.8 ± 0.1 | 6.0 ± 0.3 |

Data are presented as mean ± SEM.

It is important to note that while these findings for hydralazine are promising, further specific research on this compound is necessary to definitively establish its efficacy in ameliorating cerebrovascular pathologies in hypertensive models.

Restoration of Cerebral Blood Flow Autoregulation

Chronic hypertension is known to impair the autoregulation of cerebral blood flow (CBF), a critical mechanism that maintains a constant blood supply to the brain despite fluctuations in systemic blood pressure. This impairment is characterized by an upward shift in the lower limit of autoregulation, making the brain more vulnerable to ischemia when blood pressure is lowered. Preclinical studies have demonstrated that this compound can effectively counteract this pathological alteration.

In spontaneously hypertensive rats (SHR), chronic treatment with this compound has been shown to restore the lower limit of CBF autoregulation towards normal levels. This effect is dependent on both the dose and the duration of the treatment. A high-dose regimen of this compound, which maintained blood pressure at near-normotensive levels, was successful in significantly restoring the lower limit of autoregulation in both the parietal cortex and the caudate nucleus after nine weeks of treatment. In contrast, a lower dose, which resulted in only a moderate reduction in blood pressure, did not have a significant effect on the autoregulatory limit.

These findings suggest that effective and sustained blood pressure control with this compound can reverse the maladaptive changes in the cerebral vasculature induced by chronic hypertension, thereby enhancing the brain's ability to protect itself from ischemic insults.

Table 2: Effect of this compound on the Lower Limit of Cerebral Blood Flow Autoregulation in Spontaneously Hypertensive Rats

| Treatment Group | Treatment Duration | Effect on Lower Limit of CBF Autoregulation |

| Untreated SHR | - | Significantly higher than normotensive rats |

| High-Dose this compound | 4 weeks | Slight restoration in parietal cortex and caudate nucleus |

| High-Dose this compound | 9 weeks | Partial restoration in parietal cortex, near-normal restoration in caudate nucleus |

| Low-Dose this compound | 9 weeks | No apparent influence |

Attenuation of Renal Lesions (e.g., Angionecrosis)

In a model of malignant hypertension in stroke-prone spontaneously hypertensive rats (SHRSP), treatment with a combination therapy including hydralazine was compared to enalapril (B1671234). While both treatments effectively controlled blood pressure, enalapril was found to be more effective in reducing glomerular injury, specifically mesangial expansion and proteinuria. This suggests that while vasodilators like hydralazine contribute to renal protection by lowering systemic blood pressure, other classes of antihypertensive drugs may offer additional, more direct protective mechanisms within the kidney.

Another study in a rat model of metabolic syndrome with severe hypertension demonstrated that hydralazine treatment could alleviate hypertension, decrease urinary protein excretion, and reduce the level of glomerular sclerosis. nih.gov These findings indicate a potential for hydralazine and its derivatives to mitigate some of the key indicators of hypertensive nephropathy.

Table 3: Comparative Effects of Antihypertensive Regimens on Renal Injury in Hypertensive Rats with Reduced Renal Mass

| Treatment Group | Glomerular Filtration Rate (mL/min) | Mesangial Expansion Injury Score | Proteinuria (mg/24h) |

| Untreated Hypertensive Rats | - | Severe | - |

| Hydralazine, Reserpine, Hydrochlorothiazide Combination | 0.82 ± 0.10 | 103 | 42 ± 3 |

| Enalapril | 0.52 ± 0.04 | 79 | 32 ± 4 |

Data are presented as mean ± SEM.

Metabolic and Biotransformation Pathways of Budralazine

Identification and Characterization of Major Metabolites

The biotransformation of budralazine results in several key metabolites, with their identification largely based on studies in rats. These studies have elucidated the chemical structures of the primary products formed following the administration of this compound.

Structures of Primary Biotransformation Products (e.g., 3-methyl-s-triazolo[3,4-a]phthalazine (M-1), s-triazolo[3,4-a]phthalazine (B13923) (M-3))

Following oral administration, this compound is metabolized into several compounds, with two notable metabolites being 3-methyl-s-triazolo[3,4-a]phthalazine (M-1) and s-triazolo[3,4-a]phthalazine (M-3). nih.gov The formation of these triazolophthalazine structures is a key feature of the metabolic pathway.

The structures of these metabolites have been confirmed through various analytical techniques. nih.gov M-1 is characterized by the presence of a methyl group on the triazolo ring, a result of acetylation followed by cyclization. M-3, lacking the methyl group, represents another cyclized derivative.

Table 1: Primary Biotransformation Products of this compound

| Metabolite ID | Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Structure |

| M-1 | 3-methyl-s-triazolo[3,4-a]phthalazine | C₁₀H₈N₄ | 184.20 | [Image of the chemical structure of 3-methyl-s-triazolo[3,4-a]phthalazine] |

| M-3 | s-triazolo[3,4-a]phthalazine | C₉H₆N₄ | 170.17 | [Image of the chemical structure of s-triazolo[3,4-a]phthalazine] |

Data sourced from PubChem and other chemical databases. nih.govdrugbank.com

Enzymatic and Non-Enzymatic Biotransformation Mechanisms

The conversion of this compound into its various metabolites is facilitated by both enzymatic and non-enzymatic processes. These transformations primarily occur in the liver and are influenced by the activity of specific enzymes and the chemical properties of the intermediate compounds.

Role of 1-Hydrazinophthalazine in Metabolic Pathways

A crucial step in the metabolism of this compound is its initial hydrolysis to 1-hydrazinophthalazine. nih.gov This reaction is a pivotal point in the metabolic cascade, as 1-hydrazinophthalazine is a common intermediate that also serves as the primary metabolite of the related drug, hydralazine (B1673433). Once formed, 1-hydrazinophthalazine undergoes further biotransformation, including acetylation, which is a key step leading to the formation of the triazolo-phthalazine metabolites. nih.gov

Contributions of Hepatic and Intestinal Microbiota Activity

The liver is the primary site for the metabolism of this compound and its intermediates. Hepatic enzymes, such as N-acetyltransferases, are responsible for the acetylation of 1-hydrazinophthalazine. nih.gov The rate of this acetylation can vary among individuals due to genetic polymorphisms in these enzymes. Following acetylation, enzymatic or spontaneous cyclization can occur, leading to the formation of M-1.

While direct studies on the role of intestinal microbiota in this compound metabolism are limited, it is known that gut flora can influence the biotransformation of various drugs. nih.gov The intestinal microbiota possesses a wide range of enzymes that can participate in drug metabolism, including hydrolysis and reduction reactions. scienceopen.com It is plausible that the gut microbiota could contribute to the initial hydrolysis of this compound to 1-hydrazinophthalazine, thereby influencing its subsequent systemic metabolism. The gut microbiota can also impact drug metabolism indirectly by altering host metabolic enzymes. mdpi.com

In Vitro and In Vivo Metabolic Kinetic Studies

Kinetic studies provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies have been conducted using both in vitro systems, such as liver microsomes, and in vivo models, primarily in rats.

In vivo studies in rats administered with radiolabeled [¹⁴C]this compound have shown that the drug is absorbed after oral administration, with peak plasma levels of radioactivity observed. nih.gov A significant finding from these studies is that the parent this compound is detected in the plasma for a relatively short period, while its metabolite, 1-hydrazinophthalazine, persists for a longer duration. nih.gov

Table 2: In Vivo Pharmacokinetic Parameters of [¹⁴C]this compound in Rats (Oral Administration)

| Parameter | Value | Time Post-Administration |

| Peak Plasma Level of ¹⁴C | 3.6 µg equiv. of this compound/ml | Not specified |

| Parent this compound in Plasma | Approx. 5% of total ¹⁴C | Within 4 hours |

| 1-Hydrazinophthalazine in Plasma | Approx. 15% of total ¹⁴C | Within 16 hours |

| Urinary Excretion of ¹⁴C | 45% of the dose | Within 24 hours |

| Fecal Excretion of ¹⁴C | 37% of the dose | Within 24 hours |

Data from a study by Ono et al. (1979). nih.gov

In vitro studies using rat liver microsomes have been instrumental in elucidating the oxidative metabolism of the related compound, hydralazine, which provides insights into the potential pathways for this compound. nih.govnih.gov These studies have shown that hepatic microsomal enzymes, in the presence of NADPH, can metabolize phthalazine (B143731) derivatives to various oxidation products. nih.gov Such in vitro systems are crucial for identifying the specific enzymes involved in the metabolic pathways and for assessing the potential for drug-drug interactions. researchgate.netresearchgate.netfrontiersin.org

Structure Activity Relationships Sar and Synthetic Chemistry of Budralazine and Phthalazine Derivatives

Rational Design and Synthesis of Budralazine Analogs

The rational design of this compound analogs and other phthalazine (B143731) derivatives hinges on the strategic manipulation of the core phthalazine scaffold to enhance biological activity and explore structure-activity relationships. Synthetic methodologies are tailored to introduce diverse functional groups and side chains, allowing for a systematic investigation of their effects on the molecule's pharmacological profile.

The phthalazine framework is a versatile starting point for creating a wide array of derivatives. medchemexpress.com Medicinal chemists have shown significant interest in this nitrogen-containing heterocycle due to its pharmacological potential. medchemexpress.com Various synthetic strategies have been developed to modify the phthalazine and phthalazinone core.

One common approach begins with 1-hydrazinophthalazine, a key intermediate that can undergo chloroacylation to produce reactive intermediates. nih.govresearchgate.net These intermediates are then used to alkylate various cyclic amines, leading to the final target compounds. nih.govresearchgate.net Another foundational method starts with the reaction of phthalic anhydride (B1165640) with substituted phenylacetic acids. researchgate.net This reaction forms benzylidene-3H-isobenzofuran-1-one intermediates, which are then treated with hydrazine (B178648) to yield 4-benzyl-2H-phthalazin-1-one derivatives. researchgate.net These can be further substituted to create diverse analogs. researchgate.net

A more fundamental synthesis involves the reaction of hydrazine hydrate (B1144303) with 2-carboxybenzaldehyde (B143210) to produce phthalazin-1(2H)-one. nih.gov Additionally, chemoselective N-alkylation of a phthalazinone core, such as 4-benzylphthalazin-1(2H)-one, with reagents like ethyl acrylate (B77674) in the presence of anhydrous potassium carbonate, provides another route for derivatization. rsc.org The resulting ester can be further modified, for example, through hydrazinolysis to form a hydrazide, which serves as a precursor for additional peptide or hydrazone derivatives. rsc.org The chemistry of phthalazine derivatives has garnered increasing interest due to their wide range of chemotherapeutic applications. nih.gov

| Starting Material(s) | Key Reaction Type(s) | Resulting Core Structure | Reference(s) |

|---|---|---|---|

| 1-Hydrazinophthalazine | Chloroacylation, Alkylation | Substituted 1-hydrazinophthalazines | nih.gov, researchgate.net |

| Phthalic anhydride, Phenylacetic acids, Hydrazine | Condensation, Cyclization | 4-Benzyl-2H-phthalazin-1-ones | researchgate.net |

| 2-Carboxybenzaldehyde, Hydrazine hydrate | Cyclization | Phthalazin-1(2H)-one | nih.gov |

| 4-Benzylphthalazin-1(2H)-one, Ethyl acrylate | N-alkylation (Michael Addition) | Substituted Phthalazinone Propanoates | rsc.org |

Hydrazones represent a significant class of compounds derived from hydrazides. rsc.org The synthesis of hydrazone-based analogs, including derivatives related to this compound, is typically achieved through the condensation reaction of a hydrazide with an aldehyde or ketone. rsc.org This reaction is often facilitated by heating the reactants in a suitable solvent.

A general and effective procedure involves reacting a precursor hydrazide, such as 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanehydrazide, with various aldehydes. rsc.org This condensation yields the corresponding hydrazone derivatives. rsc.org This method allows for the introduction of a wide range of substituents onto the terminal nitrogen of the hydrazide, enabling a thorough exploration of structure-activity relationships. For instance, novel dipeptides have been formed using an azide (B81097) coupling procedure, and the resulting hydrazides were subsequently condensed with different aldehydes to produce the final hydrazone derivatives. rsc.org

Molecular Descriptors and Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are computational techniques used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. mdpi.com These models help in understanding the structural requirements for activity and in designing more potent molecules. mdpi.comnih.gov

The biological activity of phthalazine derivatives is influenced by a variety of molecular features. QSAR models have been developed to quantify these relationships. In a 3D-QSAR study on phthalazine derivatives as VEGFR-2 inhibitors, the biological activities were correlated with steric (S), electrostatic (E), hydrogen bond acceptor (A) and donor (D), and hydrophobic (H) fields. dntb.gov.ua This indicates that the size, shape, electronic distribution, and lipophilicity of the molecules are critical determinants of their inhibitory potency. dntb.gov.ua

Broader QSAR models for vasodilators have identified key molecular descriptors influencing activity, such as electronegativity, softness, and the energy of the highest occupied molecular orbital (HOMO). mdpi.com These electronic parameters are crucial for the molecule's ability to interact with its biological target. For anti-inflammatory phthalazinediones, a QSAR regression analysis was used to predict activity, highlighting the importance of specific structural arrangements. nih.gov The development of predictive QSAR models can significantly accelerate the drug discovery process by reducing the reliance on trial-and-error approaches. mdpi.com

| Molecular Descriptor | Impact on Biological Activity | Context/Target | Reference(s) |

|---|---|---|---|

| Steric Fields | Correlates with inhibitory potency; influences molecular size and shape for receptor fit. | VEGFR-2 Inhibition | dntb.gov.ua |

| Electrostatic Fields | Affects binding affinity through charge-charge and dipole interactions. | VEGFR-2 Inhibition | dntb.gov.ua |

| Hydrogen Bonding | Crucial for specific interactions with amino acid residues in the target's active site. | VEGFR-2 Inhibition | dntb.gov.ua |

| Hydrophobicity/Lipophilicity | Influences cell membrane permeability and interaction with hydrophobic pockets of the target. | VEGFR-2 Inhibition, General Vasodilation | dntb.gov.ua, mdpi.com |

| Frontier Orbital Energies (HOMO) | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | General Vasodilation | mdpi.com |

Computational modeling, particularly molecular docking, is a powerful tool for elucidating how ligands like this compound analogs interact with their biological targets at a molecular level. nih.govajchem-b.com These methods predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. ajchem-b.com

For phthalazine-based vasodilators, molecular docking studies have been performed to understand their mechanism of action as α1-adrenergic receptor (α1-AR) antagonists. nih.govresearchgate.net In one study, newly synthesized phthalazine derivatives were docked into a homology model of the α1-AR, revealing high docking scores and fit values that were consistent with their observed vasorelaxant activities. nih.govresearchgate.net This suggests that their vasodilator effect is mediated by blocking this receptor. nih.gov

Similarly, extensive docking studies have been conducted on phthalazine derivatives designed as VEGFR-2 inhibitors. rsc.orgnih.govnih.gov These simulations explore the binding orientations of the novel derivatives within the VEGFR-2 active site, often identifying key hydrogen bonds and hydrophobic interactions with specific amino acid residues like Cys919, Asp1046, and Glu885. nih.govnih.gov The binding energy calculated from these models often correlates well with the experimentally determined inhibitory activity (IC50 values). rsc.org These computational approaches are integral to modern structure-based drug design, allowing for the rational optimization of lead compounds. ajchem-b.com

Exploration of the Phthalazine Moiety as a Core Pharmacophore in Vasodilator Design

The phthalazine ring is a well-established and vital pharmacophoric scaffold in the design of vasodilator agents. researchgate.netnih.govresearchgate.net Its prominence is exemplified by classic drugs such as hydralazine (B1673433) and this compound. researchgate.netresearchgate.net The inherent structural and electronic properties of this bicyclic heterocycle make it an effective core for molecules targeting the cardiovascular system. osf.io

The utility of the phthalazine moiety is demonstrated by the continued synthesis of new derivatives with vasodilator effects. researchgate.netresearchgate.net Many of these compounds exert their effects through antagonism of α-adrenergic receptors. nih.gov For instance, several series of phthalazinone derivatives have been shown to cause relaxation of rat aorta rings pre-contracted with phenylephrine, a mechanism consistent with α1-adrenoceptor blockade. nih.gov For the most potent compounds, determination of their affinities for α1A, α1B, and α1D adrenergic sub-receptors has confirmed this mechanism of action. nih.gov Molecular modeling studies further support this, showing that the phthalazine structure can fit effectively into the binding site of these receptors. nih.gov The structural versatility of the phthalazine scaffold allows for facile synthesis and modification, making it an attractive starting point for developing novel therapeutic agents with vasorelaxant properties. osf.io

Advanced Research Directions and Methodological Considerations

Comparative Pharmacological Spectrum within Hydrazinophthalazine Class

Budralazine belongs to the hydrazinophthalazine class of vasodilators, which also includes the prototypical drug hydralazine (B1673433) and dihydralazine. wikipedia.orgdrugbank.com While sharing a core mechanism of direct relaxation of arteriolar smooth muscle, notable differences in their pharmacological profiles exist, presenting avenues for further comparative research. nih.govnih.govwikipedia.org

Studies comparing this compound and hydralazine reveal distinct potencies and effects on various physiological parameters. In terms of antihypertensive action, single oral doses of this compound in hypertensive rats showed a dose-related and sustained effect that was two to three times less potent than that of hydralazine. nih.gov However, over a four-week treatment period in spontaneously hypertensive rats (SHR), there were no significant differences in the hypotensive magnitude between the two drugs at higher doses. nih.gov

A key differentiating factor is the reflex tachycardia commonly associated with vasodilation. This compound is approximately three times less potent than hydralazine in inducing tachycardia at equihypotensive doses. nih.gov Furthermore, this compound was found to be about eight times less potent than hydralazine in increasing plasma renin activity in normotensive rats. nih.gov This suggests a potentially more favorable profile for this compound regarding cardiac stimulation. nih.gov

Beyond cardiovascular effects, their pharmacological spectrum diverges. At effective antihypertensive doses, this compound demonstrated inhibitory effects on spontaneous motor activity, gastrointestinal propulsion, gastric emptying, gastric secretion, and urine output, though these effects were substantially less potent than those produced by hydralazine. nih.gov In vitro, this compound slightly potentiated the contractile response of isolated guinea-pig vas deferens to noradrenaline, whereas hydralazine inhibited the response. nih.gov Both compounds exhibited non-specific antagonism against various spasmogens in isolated guinea-pig ileum and reduced motility in isolated rat uterus. nih.gov

The table below summarizes key comparative pharmacological findings between this compound and hydralazine.

| Feature | This compound | Hydralazine | Citation |

| Antihypertensive Potency (Single Dose) | 2-3 times less potent than hydralazine | Higher potency | nih.gov |

| Reflex Tachycardia | ~3 times less potent at equihypotensive doses | Higher potency | nih.gov |

| Plasma Renin Activity Increase | ~8 times less potent | Higher potency | nih.gov |

| Effect on Noradrenaline (Vas Deferens) | Slight potentiation of contractile response | Inhibition of contractile response | nih.gov |

| Gastrointestinal Motility (in vivo) | Inhibitory (less potent) | Inhibitory (more potent) | nih.gov |

| Central Nervous System (Cats) | Slowing of neocortical EEG | Increase in neocortical fast waves | nih.gov |

Dihydralazine, another member of this class, also functions as a direct-acting vasodilator with a pharmacological profile very similar to hydralazine. wikipedia.orgpatsnap.com It is known to reduce peripheral vascular resistance by relaxing arteriolar smooth muscle, potentially through mechanisms involving calcium ion movement inhibition or nitric oxide release stimulation. patsnap.com Further detailed comparative studies between this compound and dihydralazine, particularly using modern research models, are warranted to fully elucidate their distinct pharmacological nuances.

Investigation of Non-Classical or Emerging Molecular Targets

While the primary vasodilatory action of the hydrazinophthalazine class is well-established, research into non-classical or emerging molecular targets is opening new therapeutic perspectives. The focus is shifting beyond simple smooth muscle relaxation to more complex cellular pathways that these compounds may modulate. researchgate.net One such area of intense investigation for related compounds is epigenetics.

A significant emerging area of research for the hydrazinophthalazine class, particularly highlighted by studies on hydralazine, is its potential to act as an epigenetic modulator. nih.gov Epigenetic modifications, such as DNA methylation, are heritable changes that regulate gene expression without altering the DNA sequence itself and are implicated in diseases like cancer. mdpi.com

Hydralazine has been identified as a non-nucleoside DNA methyltransferase (DNMT) inhibitor. semanticscholar.org It has been shown to reactivate the expression of tumor suppressor genes that were silenced by hypermethylation. researchgate.net The mechanism appears to involve the inhibition of DNMT activity, with some studies suggesting it may also reduce the expression of DNMT1 and DNMT3a enzymes. nih.govsemanticscholar.org Molecular modeling studies support a high-affinity interaction between hydralazine and the catalytic pocket of DNMT1, showing interactions with key amino acid residues like Glu1265 and Pro1223. researchgate.net

This demethylating activity has demonstrated antineoplastic effects in various cancer cell lines. nih.gov For instance, hydralazine has been shown to inhibit the growth of human cervical cancer cells in vitro, an effect associated with the demethylation and re-expression of the APC gene. semanticscholar.org The combination of hydralazine with histone deacetylase inhibitors, such as valproic acid, has been shown to have a synergistic effect on gene reactivation and can potentiate the cytotoxicity of conventional chemotherapy agents. nih.gov

Given that this compound is a structural analog of hydralazine, it is a compelling hypothesis that it may share these epigenetic modulatory properties. nih.gov Investigating whether this compound can also inhibit DNMTs and reactivate silenced genes represents a critical future research direction. Such studies could potentially repurpose this compound for applications in oncology or other diseases with an epigenetic basis.

Development of Advanced In Vitro and In Vivo Research Models for this compound Studies

To explore the comparative pharmacology and novel molecular targets of this compound more deeply, the development and application of advanced research models are essential. Traditional 2D cell cultures and conventional animal models often fail to fully replicate the complexity of human physiology and disease. nih.govyoutube.com

Advanced In Vitro Models: The field is rapidly moving towards three-dimensional (3D) cell models and organ-on-a-chip (OOC) platforms, which offer more physiologically relevant environments. nih.govyoutube.com

3D Organoids and Spheroids: These models, derived from induced pluripotent stem cells (iPSCs) or primary cells, can self-organize into structures that mimic the architecture and function of human organs. youtube.comtechnologynetworks.com For this compound research, vascularized organoids could provide a sophisticated platform to study its vasodilatory effects, impact on endothelial cell signaling, and potential off-target effects in a human-like context.

Organ-on-a-Chip (OOC): These microfluidic devices allow for the co-culture of different cell types under physiological flow conditions, recreating the dynamic environment of tissues and organs. nih.gov A "vessel-on-a-chip" model could be used to precisely quantify the vasodilatory response to this compound and its analogs. Furthermore, multi-organ chips (e.g., gut-liver-on-a-chip) could be employed to study its metabolism and potential organ-specific toxicities in an integrated system, bridging the gap between preclinical studies and clinical outcomes. nih.gov

Advanced In Vivo Models: While reducing reliance on animal testing is a goal, advanced in vivo models remain crucial for understanding systemic effects.

Humanized Mice: These are mice engrafted with human cells or tissues, providing a powerful tool to study human-specific responses. nih.gov For instance, mice with humanized immune systems could be used to investigate the immunological side effects sometimes associated with the hydrazinophthalazine class.

Disease-Specific Models: The use of specific animal models that closely mimic human diseases is critical. A study on hydralazine utilized a spontaneously hypertensive/corpulent rat model of type 2 diabetic nephropathy to investigate its renoprotective effects. nih.gov This model was instrumental in showing that hydralazine could inhibit the formation of advanced glycation end products (AGEs), a previously unsuspected effect. nih.gov Similar targeted in vivo models could be developed or utilized to test the efficacy of this compound in specific pathological contexts beyond simple hypertension.

The integration of these advanced models will enable a more predictive and mechanistically detailed investigation of this compound's pharmacology, accelerating its potential translation into new therapeutic areas. technologynetworks.com

Future Research Avenues in this compound Pharmacology and Medicinal Chemistry

The exploration of this compound's full therapeutic potential requires a forward-looking research strategy that builds upon its known pharmacology while embracing new technologies and concepts in drug discovery. nih.govnih.gov

Key future research avenues include:

Systematic Exploration of Epigenetic Effects: Based on the strong evidence for hydralazine's DNMT inhibitory activity, a primary focus should be to systematically screen this compound for similar properties. semanticscholar.orgnih.gov This would involve in vitro DNMT activity assays, methylation status analysis of key tumor suppressor genes in cancer cell lines treated with this compound, and global gene expression profiling.

Structure-Activity Relationship (SAR) Studies for Novel Targets: Medicinal chemistry efforts could focus on designing and synthesizing novel this compound analogs. researchgate.net The goal would be to optimize its activity towards non-classical targets, such as DNMTs, while potentially minimizing its cardiovascular effects. This could lead to the development of new compounds with distinct therapeutic applications, for example, as epigenetic drugs for cancer therapy. researchgate.netnih.gov

Investigation of Other Non-Classical Pathways: Research should not be limited to epigenetics. The finding that hydralazine can inhibit the formation of advanced glycation end products (AGEs) in a diabetic nephropathy model suggests other potential mechanisms of action. nih.gov Future studies should investigate whether this compound shares this AGE-inhibiting property, which could have implications for treating diabetic complications.

Leveraging Advanced Preclinical Models: The consistent use of 3D organoids and multi-organ-on-a-chip systems will be crucial for generating more predictive data on both efficacy and safety. nih.govtechnologynetworks.com These models can be used to perform comparative studies between this compound, hydralazine, and new analogs in a human-relevant context, allowing for a more nuanced selection of candidates for further development.

Personalized Medicine Approaches: Given that metabolism of related compounds can be affected by a patient's acetylator status, future research could explore pharmacogenomic markers that predict response to this compound. drugbank.com This could pave the way for a more personalized application of the drug, optimizing efficacy and minimizing adverse effects.

By pursuing these research directions, the scientific community can move beyond the classical view of this compound as a simple vasodilator and unlock its potential in new and emerging areas of medicinal chemistry and pharmacology.

Q & A

Q. What are the key chemical properties and structural characteristics of budralazine that influence its pharmacological activity?

this compound (C₁₄H₁₆N₄) is a hydrazine-derived antihypertensive agent with a phthalazinone core. Its molecular structure includes a (1,3-dimethyl-2-butenylidene)hydrazone moiety, which facilitates vasodilation via nitric oxide release. The SMILES notation (N/N=C(/C=C(/C)C)C)c1nncc2c1cccc2 highlights its planar aromatic system and hydrazine linkage, critical for binding to vascular smooth muscle targets. Researchers should prioritize assays evaluating electron-donating groups in the hydrazine chain to optimize bioavailability .

Q. How is this compound synthesized, and what are the critical quality control parameters during its production?

Synthesis involves condensation of 1-phthalazinone with 1,3-dimethyl-2-butenylidene hydrazine under acidic catalysis. Key quality parameters include:

Q. What in vitro and in vivo models are appropriate for preliminary evaluation of this compound's antihypertensive effects?

- In vitro : Isolated aortic ring assays (rat or human) to measure vasorelaxation via nitric oxide synthase inhibition.

- In vivo : Spontaneously hypertensive rats (SHR) for dose-response studies (10–50 mg/kg oral), with telemetric blood pressure monitoring. Include control groups receiving L-NAME (NOS inhibitor) to confirm mechanism specificity .

Advanced Research Questions

Q. How should researchers design longitudinal studies to assess this compound's chronic toxicity while controlling for confounding variables?

- Study Design : Randomized, placebo-controlled trials in non-human primates (6–12 months) with stratified dosing (low, medium, high).

- Confounding Controls :

- Genetic variability: Use inbred strains (e.g., Cynomolgus macaques).

- Environmental factors: Standardized diet and housing.

Q. What analytical strategies are recommended when encountering contradictory data between preclinical efficacy studies and clinical trial outcomes for this compound?

- Root-Cause Analysis :

Cross-validate species-specific metabolic pathways (e.g., CYP2D6 polymorphisms in humans vs. rodents).

Reassess dosing equivalence using allometric scaling (body surface area).

- Statistical Reconciliation : Apply Bayesian meta-analysis to integrate preclinical/clinical data, adjusting for publication bias and cohort heterogeneity .

Q. What methodological considerations are essential when conducting comparative studies between this compound and other hydrazine-derived antihypertensive agents?

- Pharmacokinetic Matching : Ensure equivalent bioavailability (AUC₀–₂₄) and half-life normalization.

- Endpoint Selection : Prioritize hemodynamic metrics (e.g., pulse wave velocity) over surrogate markers.

- Bias Mitigation : Double-blinding with active comparators (e.g., dihydralazine) and stratified randomization by baseline hypertension severity .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies across different population cohorts?

- Standardization : Use LC-MS/MS for plasma concentration analysis with deuterated internal standards (e.g., this compound-d₆).

- Covariate Analysis : Account for age, gender, and CYP450 enzyme activity via population pharmacokinetic modeling (NONMEM).

- Ethnic Sensitivity Testing : Include cohorts from diverse genetic backgrounds to assess metabolic enzyme variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.